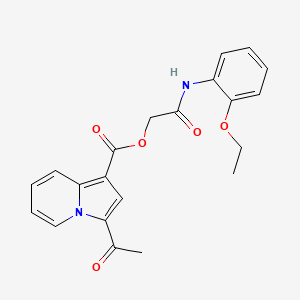

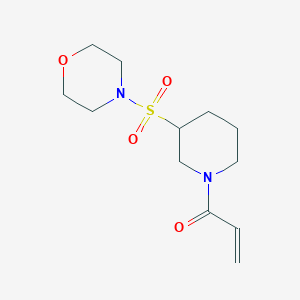

![molecular formula C24H27ClN4O6S B3002735 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217228-16-4](/img/structure/B3002735.png)

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of nitro groups, as seen in the synthesis of N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide (I) . The synthesis of the compound would likely involve similar steps, such as the formation of an amide bond between the acrylamide moiety and the dimethoxybenzothiazole, as well as the attachment of the morpholinoethyl group. The nitro group could be introduced through nitration reactions commonly used in aromatic chemistry.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the conjugation between the acrylamide bond and the nitrophenyl group, which could influence its reactivity and interaction with biological targets. The dimethoxy groups on the benzothiazole ring could affect the electron density and thus the reactivity of the molecule. The morpholinoethyl group would add steric bulk and could influence the solubility and the ability of the molecule to interact with enzymes or receptors.

Chemical Reactions Analysis

The compound contains functional groups that could participate in various chemical reactions. The acrylamide moiety could undergo polymerization reactions, similar to the polyacrylamide gels described in paper . The nitro group is a versatile functional group that could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions. The presence of the morpholino group suggests potential for interactions with biological nucleophiles, such as thiol groups in enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the nitro group and the dimethoxy substituents would affect the compound's acidity, basicity, and overall polarity. These groups could also influence the solubility of the compound in various solvents, which is important for its application in biological systems. The steric bulk provided by the morpholinoethyl group could affect the compound's ability to cross cell membranes or bind to specific biological targets.

Scientific Research Applications

Cytotoxic Activity in Cancer Research : A study by Kamal et al. (2014) explored similar compounds for their cytotoxic activity against various human cancer cell lines. They focused on compounds with anti-tubulin activity and observed significant cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line. This research suggests potential applications of related compounds in developing anticancer agents (Kamal et al., 2014).

Enzyme Detection Using Polyacrylamide Gels : Harris and Wilson (1983) synthesized a compound involving acrylamide for use in polyacrylamide gels. These gels could detect enzymes that catalyze thiol-producing reactions. This highlights the application of acrylamide derivatives in biochemical research for enzyme activity analysis (Harris & Wilson, 1983).

Synthesis of Biomimetic Polyacrylamides : Roizard, Brembilla, and Lochon (1989) synthesized water-soluble biomimetic (co)polyacrylamides. Their work involved the radical (co)polymerization of new cyclic monomers, which were then chemically modified. This research demonstrates the utility of acrylamide derivatives in creating materials with potential biomedical applications (Roizard, Brembilla & Lochon, 1989).

Synthesis of 3-Heterocyclic Quinolinones : Abass, Hassanien, and Atta-Allah (2013) studied the synthesis of various quinolinones using E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This work is indicative of the role acrylamide derivatives can play in the synthesis of complex organic molecules with potential pharmacological uses (Abass, Hassanien & Atta-Allah, 2013).

Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) investigated the analgesic and anti-inflammatory activities of certain hydrochloride derivatives. They found that some of these compounds showed significant analgesic effects in the hotplate test, suggesting the relevance of similar compounds in the development of pain relief and anti-inflammatory drugs (Yusov et al., 2019).

Wittig–SNAr Reactions in Chemical Synthesis : Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates. This research exemplifies the role of acrylamide derivatives in facilitating complex chemical reactions used in pharmaceutical and material science research (Xu et al., 2015).

properties

IUPAC Name |

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S.ClH/c1-32-19-8-9-20(33-2)23-22(19)25-24(35-23)27(12-11-26-13-15-34-16-14-26)21(29)10-5-17-3-6-18(7-4-17)28(30)31;/h3-10H,11-16H2,1-2H3;1H/b10-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAHNDBTWYSPIA-OAZHBLANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)